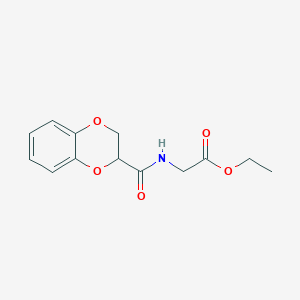![molecular formula C15H28N2O B12487369 3-Cyclopentyl-1-[4-(propan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12487369.png)
3-Cyclopentyl-1-[4-(propan-2-yl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-1-(4-isopropylpiperazin-1-yl)propan-1-one is an organic compound with the molecular formula C15H28N2O It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a cyclopentyl group and an isopropyl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopentyl-1-(4-isopropylpiperazin-1-yl)propan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation of the piperazine ring using isopropyl halides in the presence of a base.
Cyclopentyl Group Addition: The cyclopentyl group can be added through a Grignard reaction or other organometallic methods, followed by the formation of the propanone moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.
Reduction: Formation of 3-cyclopentyl-1-(4-isopropylpiperazin-1-yl)propan-1-ol.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-Cyclopentyl-1-(4-isopropylpiperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-1-(4-isopropylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with various biological targets, potentially modulating their activity. The cyclopentyl and isopropyl groups may influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
1-(4-Benzoylpiperazin-1-yl)propan-1-one: Similar structure but with a benzoyl group instead of a cyclopentyl group.
3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one: Lacks the isopropyl group on the piperazine ring.
Uniqueness: 3-Cyclopentyl-1-(4-isopropylpiperazin-1-yl)propan-1-one is unique due to the presence of both the cyclopentyl and isopropyl groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C15H28N2O |
|---|---|
Molecular Weight |
252.40 g/mol |
IUPAC Name |
3-cyclopentyl-1-(4-propan-2-ylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C15H28N2O/c1-13(2)16-9-11-17(12-10-16)15(18)8-7-14-5-3-4-6-14/h13-14H,3-12H2,1-2H3 |
InChI Key |
IHXDQGQKFBXOSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)CCC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12487290.png)
![2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12487297.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(pyrimidin-2-ylsulfanyl)propan-1-amine](/img/structure/B12487298.png)
![1-[4-(pentyloxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B12487308.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12487309.png)
![1-benzyl-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole](/img/structure/B12487314.png)
![Ethyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12487331.png)
![4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide](/img/structure/B12487333.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B12487340.png)
![4-(5-chloro-2-hydroxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12487347.png)
![Ethyl 3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487364.png)
![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12487377.png)


